REACTION_CXSMILES
|
[NH:1]([CH2:5][CH2:6]O)[CH2:2][CH2:3][OH:4]>CC(C)=O>[OH:4][CH2:3][CH2:2][N:1]1[CH2:6][CH2:5][N:1]([CH2:2][CH2:3][OH:4])[CH2:6][CH2:5]1
|
Name
|
N,N'-tetra-(2-hydroxyethyl)oxamide
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
FILTRATION
|
Details
|
the precipitate is recovered by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1CCN(CC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |